molecular formula C25H23N5O2 B11179881 N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11179881
M. Wt: 425.5 g/mol
InChI Key: DMENJXBEEUPIGW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-a]benzimidazole structure, followed by the introduction of the pyridin-3-ylmethyl group and the 2,4-dimethylphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis, high-throughput screening, and process optimization are employed to scale up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide stands out due to its complex structure, which provides unique reactivity and potential for diverse applications. Its combination of aromatic and heterocyclic components makes it a versatile compound for various scientific research and industrial uses.

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-oxo-3-(pyridin-3-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H23N5O2/c1-16-9-10-19(17(2)12-16)27-23(31)13-22-24(32)29(15-18-6-5-11-26-14-18)25-28-20-7-3-4-8-21(20)30(22)25/h3-12,14,22H,13,15H2,1-2H3,(H,27,31)

InChI Key

DMENJXBEEUPIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CN=CC=C5)C

Origin of Product

United States

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